molecular formula C11H12FNO2 B13243209 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid

3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B13243209
M. Wt: 209.22 g/mol
InChI Key: ZVYYZPGPSQASCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C11H12FNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorine atom and a phenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-phenylpyrrolidine and fluorinating agents.

    Carboxylation: The carboxyl group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents like diethyl carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted pyrrolidine derivatives

Scientific Research Applications

3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The phenyl group contributes to the compound’s hydrophobic interactions, further influencing its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylpyrrolidine-3-carboxylic acid
  • 3-Fluoropyrrolidine-3-carboxylic acid
  • 4-Fluorophenylpyrrolidine-3-carboxylic acid

Comparison

3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid is unique due to the presence of both a fluorine atom and a phenyl group, which can significantly impact its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and selectivity in various applications.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

3-fluoro-4-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H12FNO2/c12-11(10(14)15)7-13-6-9(11)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,14,15)

InChI Key

ZVYYZPGPSQASCY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)(C(=O)O)F)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.